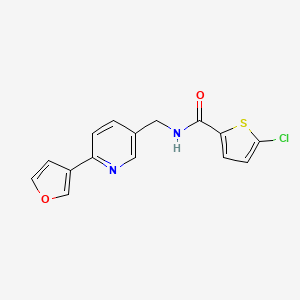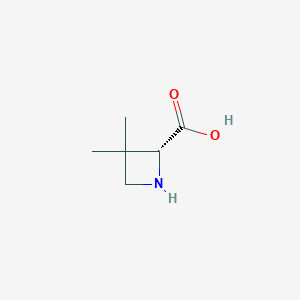![molecular formula C29H29N5O3 B2720357 4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-02-1](/img/structure/B2720357.png)
4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(sec-butyl)-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H29N5O3 and its molecular weight is 495.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have been directed towards the synthesis of various triazoloquinazoline derivatives due to their potential in medicinal chemistry and material science. For instance, studies have developed synthetic pathways to create benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones, highlighting the versatility and reactivity of these heterocyclic frameworks (Shaabani Ahmad, Farhangi Elham, Shaabani Shabnam, 2013). Such synthetic strategies often involve condensation reactions utilizing key intermediates like aminobenzimidazole or aminobenzothiazole, showcasing the adaptability of these methods to produce a wide range of heterocyclic compounds.
Biological Activities
The biological activities of triazoloquinazoline derivatives have been a subject of interest, with several studies investigating their potential as antibacterial and antimicrobial agents. For example, a series of [1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their antibacterial properties, indicating the potential of these compounds in addressing various bacterial infections (M. Zeydi, N. Montazeri, M. Fouladi, 2017). Additionally, novel triazolo[1,5-a]quinazoline-3-carboxamides have been explored for their antimicrobial activities, demonstrating moderate to good efficacy against a range of pathogens, suggesting the utility of these compounds in developing new antimicrobial agents (N. Pokhodylo, N. Manko, N. Finiuk, O. Klyuchivska, V. Matiychuk, M. Obushak, R. Stoika, 2021).
Chemical Properties and Reactivity
The reactivity and chemical properties of triazoloquinazoline derivatives have been extensively studied, with research focusing on cascade cyclization reactions involving triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones to form partially hydrogenated triazoloquinazolin-8-ones. This highlights the compound's utility in organic synthesis and the development of complex heterocyclic structures (V. Lipson, S. Desenko, V. V. Borodina, M. Shirobokova, O. Shishkin, R. Zubatyuk, 2006).
Propriétés
IUPAC Name |
4-benzyl-N-butan-2-yl-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-4-20(3)30-26(35)22-14-15-24-25(16-22)34-28(32(27(24)36)17-21-11-6-5-7-12-21)31-33(29(34)37)18-23-13-9-8-10-19(23)2/h5-16,20H,4,17-18H2,1-3H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNRMRKKGCXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4C)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)
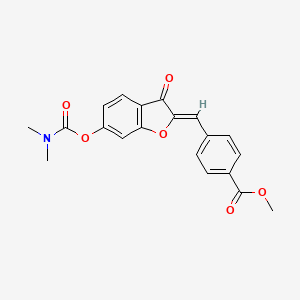

![N-[(Z)-{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]glycine](/img/structure/B2720283.png)

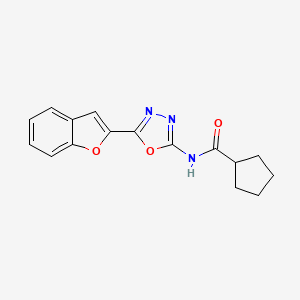
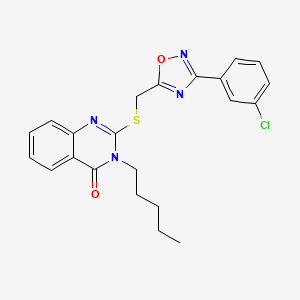

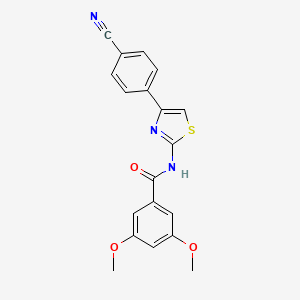
![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)

